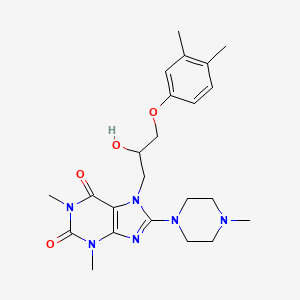![molecular formula C16H18FN3O B2597830 4-フルオロ-N-[4-(1H-ピラゾール-1-イル)シクロヘキシル]ベンザミド CAS No. 2097931-28-5](/img/structure/B2597830.png)
4-フルオロ-N-[4-(1H-ピラゾール-1-イル)シクロヘキシル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a cyclohexyl group attached to a benzamide core
科学的研究の応用
4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
Target of Action
Similar compounds have been reported to target succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle .
Mode of Action
It is suggested that the compound may interact with its target through hydrogen bonding and pi-pi interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as potassium fluoride or silver fluoride.
Cyclohexyl group attachment: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.
Benzamide formation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride or a similar benzoylating agent under basic conditions.
Industrial Production Methods
Industrial production of 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Potassium fluoride, silver fluoride, and halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
4-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: Similar structure with a methyl group instead of fluorine.
4-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from its analogs and make it a valuable compound for various applications.
特性
IUPAC Name |
4-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-13-4-2-12(3-5-13)16(21)19-14-6-8-15(9-7-14)20-11-1-10-18-20/h1-5,10-11,14-15H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPRLQDLGLIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597751.png)
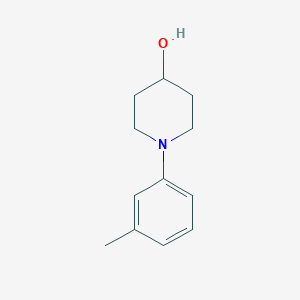
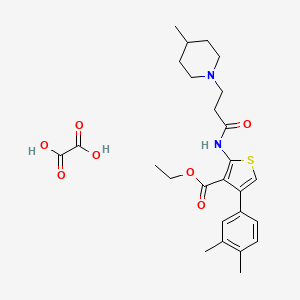
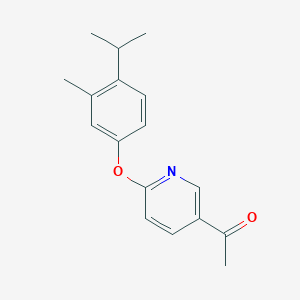
![N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2597758.png)
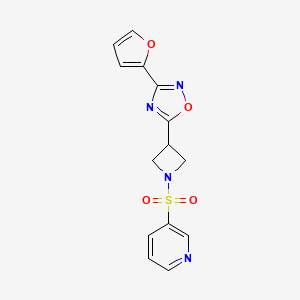
![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)
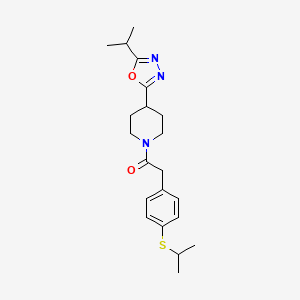
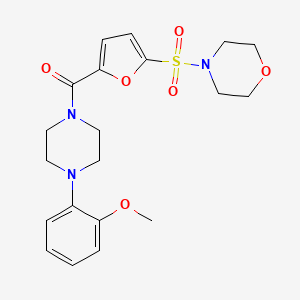
![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

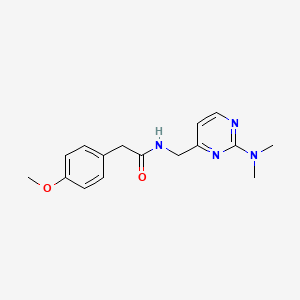
![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)
